10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate
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Overview
Description
10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate is an organic compound with a complex structure It is characterized by the presence of a thiocyanate group attached to a decyl chain, which is further connected to a 3,7-dimethyloct-6-en-1-yl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate typically involves the reaction of 10-bromodecyl thiocyanate with 3,7-dimethyloct-6-en-1-ol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the thiocyanate group replaces the bromine atom.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate involves its interaction with biological molecules through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-en-1-yl acetate: Similar structure but with an acetate group instead of a thiocyanate group.
3,7-Dimethyloct-6-en-1-yl propyl carbonate: Contains a carbonate group instead of a thiocyanate group.
3,7-Dimethyloct-6-en-1-yl dodecanoate: Features a dodecanoate group instead of a thiocyanate group.
Uniqueness
10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
586966-66-7 |
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Molecular Formula |
C21H39NOS |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
10-(3,7-dimethyloct-6-enoxy)decyl thiocyanate |
InChI |
InChI=1S/C21H39NOS/c1-20(2)13-12-14-21(3)15-17-23-16-10-8-6-4-5-7-9-11-18-24-19-22/h13,21H,4-12,14-18H2,1-3H3 |
InChI Key |
WIVSLFRXNLAYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOCCCCCCCCCCSC#N |
Origin of Product |
United States |
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